molecular formula C6H14N2O B066541 4-Methoxypiperidin-1-amine CAS No. 168272-98-8

4-Methoxypiperidin-1-amine

Cat. No.: B066541
CAS No.: 168272-98-8
M. Wt: 130.19 g/mol
InChI Key: GJTVDDHKWCAWGA-UHFFFAOYSA-N
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Description

4-Methoxypiperidin-1-amine is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the piperidine ring and an amine group (-NH2) at the first position. It is a colorless liquid with significant applications in various fields of chemistry and industry .

Scientific Research Applications

4-Methoxypiperidin-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Future Directions

Piperidine-containing compounds, including 4-Methoxypiperidin-1-amine, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, and they are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidin-1-amine typically involves the nucleophilic substitution of a suitable piperidine derivative. One common method is the reaction of 4-methoxypiperidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 4-methoxypyridine in the presence of a suitable catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypiperidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methoxypiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism. This inhibition can result in increased levels of neurotransmitters, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacks the methoxy group.

    4-Methoxypyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    N-Methylpiperidine: Contains a methyl group instead of a methoxy group at the nitrogen atom.

Uniqueness: 4-Methoxypiperidin-1-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug design and synthesis .

Properties

IUPAC Name

4-methoxypiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTVDDHKWCAWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598516
Record name 4-Methoxypiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168272-98-8
Record name 4-Methoxypiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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